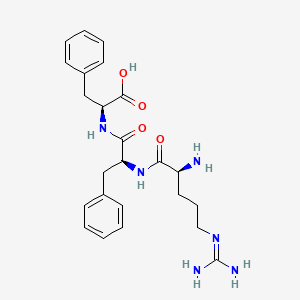
L-Phenylalanine, L-arginyl-L-phenylalanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, L-arginyl-L-phenylalanyl- is a compound that combines the amino acids L-phenylalanine and L-arginine. L-phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine . L-arginine is a semi-essential amino acid involved in various metabolic processes, including the synthesis of nitric oxide, which is important for cardiovascular health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-arginyl-L-phenylalanyl- typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases or peptidases to catalyze the formation of peptide bonds under mild conditions, which can be more environmentally friendly and cost-effective compared to chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, L-arginyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The phenylalanine moiety can be oxidized to form tyrosine derivatives.
Reduction: Reduction reactions can modify the arginine side chain.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified amino acids and peptides with altered functional groups, which can have different biological activities .
Aplicaciones Científicas De Investigación
L-Phenylalanine, L-arginyl-L-phenylalanyl- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and cardiovascular health.
Industry: Used in the production of pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, L-arginyl-L-phenylalanyl- involves its incorporation into proteins and peptides, where it can influence their structure and function. L-phenylalanine is converted into tyrosine, which is further metabolized into neurotransmitters like dopamine, norepinephrine, and epinephrine. L-arginine is involved in the synthesis of nitric oxide, which plays a key role in vasodilation and cardiovascular health .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
L-Arginine: A semi-essential amino acid important for nitric oxide synthesis and cardiovascular health.
L-Tyrosine: A derivative of L-phenylalanine involved in the synthesis of catecholamines
Uniqueness
L-Phenylalanine, L-arginyl-L-phenylalanyl- is unique due to its combination of L-phenylalanine and L-arginine, which allows it to participate in diverse biochemical pathways and exert multiple physiological effects. This combination can enhance its potential therapeutic applications compared to individual amino acids .
Propiedades
Número CAS |
58200-59-2 |
|---|---|
Fórmula molecular |
C24H32N6O4 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H32N6O4/c25-18(12-7-13-28-24(26)27)21(31)29-19(14-16-8-3-1-4-9-16)22(32)30-20(23(33)34)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,25H2,(H,29,31)(H,30,32)(H,33,34)(H4,26,27,28)/t18-,19-,20-/m0/s1 |
Clave InChI |
MNBHKGYCLBUIBC-UFYCRDLUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


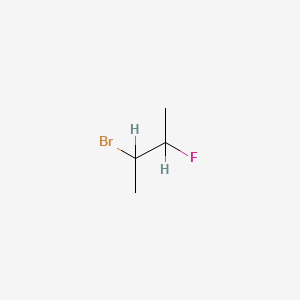
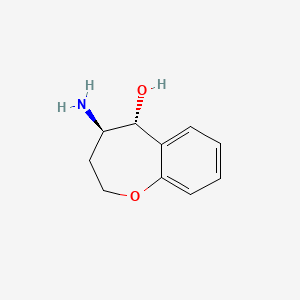
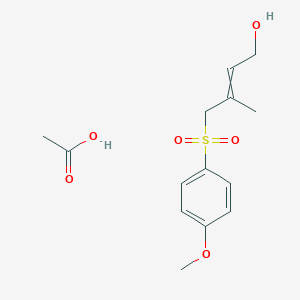
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
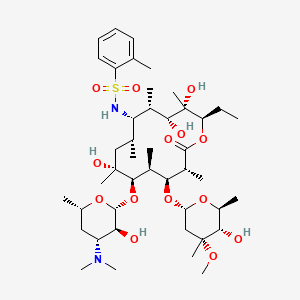
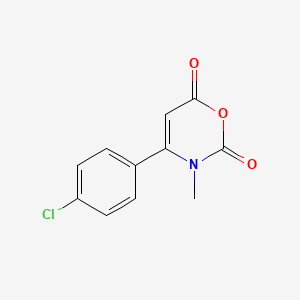
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)


![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)

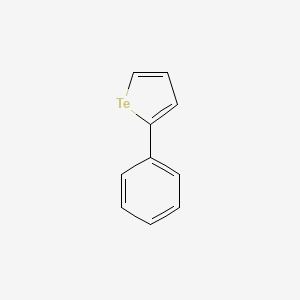

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
